![molecular formula C20H19N3O5S2 B2497441 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide CAS No. 941879-38-5](/img/structure/B2497441.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their potential in various biomedical applications due to their unique chemical structure. The core structure includes a thiazole ring, a common feature in many pharmacologically active compounds, linked to a benzodioxol moiety and a sulfonamide group, enhancing its reactivity and potential for diverse biological activities.
Synthesis Analysis
The synthesis of similar thiazole derivatives typically involves cyclization reactions of thioamide with chloroacetoacetate, yielding high product yields. Such processes underscore the versatility and reactivity of the thiazole core in forming complex molecules with potential for bioactivity (Tang Li-jua, 2015).
Applications De Recherche Scientifique
Antimicrobial and Anti-proliferative Activities
- A study by Mansour et al. (2020) synthesized thiazolyl derivatives linked to the benzo[1,3]dioxole moiety. These compounds showed significant antimicrobial and antiproliferative activities, particularly against HCT-116 cancer cells.
Anticancer Properties
- Horishny et al. (2020) reported on the synthesis of thiazole derivatives that showed promising antitumor properties, indicating their potential as anticancer agents. Horishny et al. (2020)
Potential EGFR Inhibitors
- A study by Zhang et al. (2017) designed and synthesized benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors, showing moderate to excellent potency against certain cancer cell lines.
Antiviral and Antibacterial Activities
- Palkar et al. (2017) synthesized novel analogs of pyrazole-5-one derivatives derived from 2-aminobenzothiazole nucleus, displaying promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis.
Role in Antimalarial and COVID-19 Research
- Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including thiazole derivatives, for their antimalarial activity and potential role in COVID-19 drug research. Fahim and Ismael (2021)
Synthesis and Biological Screening
- Mhaske et al. (2011) conducted a study on the synthesis and biological screening of thiazole-5-carboxamide derivatives, noting their diverse chemical activity and various biological activities like antibacterial and anti-inflammatory. Mhaske et al. (2011)
Mécanisme D'action
Target of Action
It has been synthesized and evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines , suggesting that it may target proteins or pathways involved in cancer cell proliferation.
Mode of Action
Some tested compounds showed potent growth inhibition properties with ic50 values generally below 5 μm against the three human cancer cells lines . This suggests that the compound may interact with its targets to inhibit cell growth and proliferation.
Result of Action
The compound has shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This indicates that the compound’s action results in the death of cancer cells and the inhibition of their proliferation.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-12-3-6-15(7-4-12)30(25,26)23-20-22-13(2)18(29-20)19(24)21-10-14-5-8-16-17(9-14)28-11-27-16/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHVQUGKTRRHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

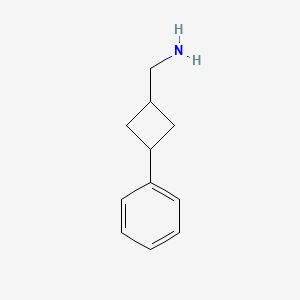


![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)
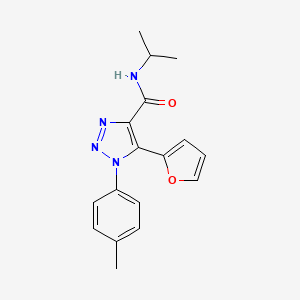
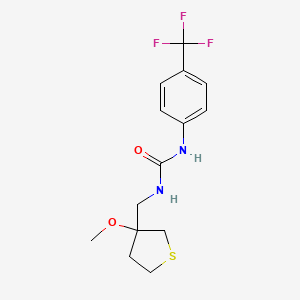
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)
![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)
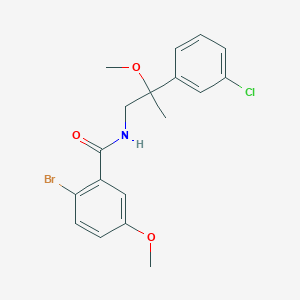

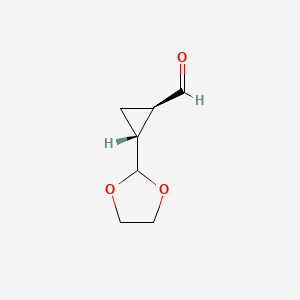
![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)
![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)